(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPBBABCUKYCC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426872 | |
| Record name | (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870849-66-4 | |
| Record name | (αS)-3-Fluoro-4-methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 1 3 Fluoro 4 Methoxyphenyl Ethanamine and Its Derivatives
Enantioselective Synthesis Strategies for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
The synthesis of single-enantiomer chiral amines can be broadly categorized into two approaches: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. Both strategies have been successfully employed for the production of this compound.
Diastereomeric Resolution Approaches
A widely utilized industrial method for separating enantiomers is diastereomeric resolution. This technique involves the reaction of a racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. wikipedia.orglibretexts.org
The process for resolving racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine would typically involve the following steps:
Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts. libretexts.org
Fractional Crystallization: Due to their different spatial arrangements, the diastereomeric salts exhibit distinct solubilities. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution. clockss.org
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, thereby liberating the desired enantiomerically pure amine.
Commonly used chiral resolving agents for amines include:
Tartaric acid libretexts.org
Camphorsulfonic acid wikipedia.org
Mandelic acid wikipedia.org
Dibenzoyl tartaric acid psu.edu
Asymmetric Reductive Amination Protocols for Precursors of this compound
Asymmetric reductive amination of the prochiral ketone, 3-fluoro-4-methoxyacetophenone, offers a more direct and atom-economical route to this compound. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine source, followed by enantioselective reduction catalyzed by a chiral catalyst. researchgate.netliv.ac.uk
A notable advancement in this area is the use of transition metal catalysts, particularly those based on ruthenium, iridium, and rhodium, with chiral phosphine (B1218219) ligands. researchgate.netacs.org For the synthesis of primary amines, ammonium (B1175870) salts such as ammonium formate (B1220265) or ammonium acetate (B1210297) can be used as the amine source. nih.gov
A representative reaction scheme is as follows:
3-fluoro-4-methoxyacetophenone + NH₃ + [H] --(Chiral Catalyst)--> this compound
Recent research has highlighted the development of ruthenium catalysts that are highly stable and can be prepared from commercially available reagents, making the process more practical for larger-scale synthesis. acs.org The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Table 1: Examples of Chiral Ligands Used in Asymmetric Reductive Amination
| Ligand Type | Metal | Typical Substrates |
| Chiral Phosphine Ligands (e.g., BINAP) | Ruthenium, Rhodium, Iridium | Aromatic Ketones |
| Chiral Diamine Ligands | Ruthenium | Aromatic and Aliphatic Ketones |
| Chiral Phosphoramidite Ligands | Iridium | Ketones |
The reaction conditions, including the choice of solvent, temperature, and pressure, are optimized to maximize both the chemical yield and the enantiomeric excess (ee) of the desired amine.
Chemoenzymatic Synthesis Routes for Enantiopure Amines Related to this compound
Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool for the synthesis of chiral compounds due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Transaminases (TAs), also known as aminotransferases, are particularly well-suited for the synthesis of chiral amines. nih.govdocumentsdelivered.combohrium.com
Transaminases catalyze the transfer of an amino group from a donor amine to a ketone acceptor. For the synthesis of this compound, an (S)-selective transaminase would be employed with 3-fluoro-4-methoxyacetophenone as the substrate. A common and inexpensive amine donor is isopropylamine (B41738), which is converted to acetone (B3395972) as a byproduct. researchgate.net
The key advantages of using transaminases include:
High Enantioselectivity: Many transaminases exhibit excellent stereoselectivity, often leading to products with >99% ee. nih.gov
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.
Process Integration: The reaction equilibrium can be shifted towards the product side by removing the acetone byproduct, for instance, through evaporation. In some cases, in situ product removal techniques can be employed to overcome product inhibition. researchgate.net
Recent advancements in protein engineering have allowed for the development of transaminases with improved stability, substrate scope, and catalytic activity towards bulky ketones. bohrium.comalmacgroup.com
Table 2: Key Parameters in Transaminase-Catalyzed Amine Synthesis
| Parameter | Description |
| Enzyme Source | Can be from various microorganisms, often available as whole-cell or isolated enzymes. documentsdelivered.com |
| Amine Donor | Typically a simple, inexpensive amine like isopropylamine or alanine. researchgate.net |
| Co-factor | Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminase activity. |
| Reaction Medium | Usually an aqueous buffer, sometimes with a co-solvent like DMSO to improve substrate solubility. researchgate.net |
Catalytic Hydrogenation Methods in the Synthesis of this compound
Catalytic asymmetric hydrogenation is a well-established and highly efficient method for the synthesis of chiral compounds. For the preparation of this compound, this strategy would typically involve the hydrogenation of a prochiral precursor such as an imine, enamine, or oxime derived from 3-fluoro-4-methoxyacetophenone.
The success of this method hinges on the use of a chiral catalyst, most commonly a transition metal complex of rhodium, ruthenium, or iridium with a chiral ligand. rsc.orgnih.gov
A potential synthetic route via asymmetric hydrogenation of an imine is as follows:
Imine Formation: 3-fluoro-4-methoxyacetophenone is reacted with ammonia (B1221849) or a suitable nitrogen source to form the corresponding imine.
Asymmetric Hydrogenation: The imine is then hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst, leading to the formation of the chiral amine.
The enantioselectivity of the hydrogenation is highly dependent on the structure of the substrate, the choice of the chiral ligand, and the reaction conditions. For instance, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides has been shown to produce the corresponding chiral amines with high enantioselectivity. nih.gov
Asymmetric Hydroboration and Amination Strategies
A one-pot asymmetric synthesis of primary amines from vinylarenes can be achieved through catalytic hydroboration followed by amination. psu.edu For the synthesis of this compound, the starting material would be 3-fluoro-4-methoxystyrene.
The key steps in this process are:
Catalytic Asymmetric Hydroboration: The vinylarene is reacted with a borane (B79455) source, such as catecholborane, in the presence of a chiral rhodium catalyst. This step creates a chiral alkylboronate ester. psu.edu
Amination: The resulting organoborane intermediate is then reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid (H₂NOSO₃H), to yield the primary amine. psu.edu
This method offers the advantage of a one-pot procedure and complements other synthetic strategies. The enantioselectivity of the process is controlled by the chiral ligand used in the hydroboration step.
Enantioselective Hydrosilylation of Ketimines
Enantioselective hydrosilylation of ketimines is another powerful method for the asymmetric synthesis of chiral amines. This reaction involves the addition of a silicon hydride (silane) across the C=N double bond of a ketimine, catalyzed by a chiral transition metal complex. The resulting silylamine is then hydrolyzed to afford the desired chiral amine.
The general scheme for this process is:
Ketimine Formation: 3-fluoro-4-methoxyacetophenone is reacted with a primary amine to form the corresponding N-substituted ketimine.
Enantioselective Hydrosilylation: The ketimine is then treated with a hydrosilane, such as diphenylsilane (B1312307) or trichlorosilane, in the presence of a chiral catalyst (e.g., based on titanium or rhodium).
Hydrolysis: The resulting N-silylamine is hydrolyzed to yield the chiral secondary amine. If the initial amine used was a removable chiral auxiliary, a primary amine can be obtained after a deprotection step.
Kinetic resolution of N-methyl imines of substituted tetralones has been successfully achieved through hydrosilylation with a chiral titanocene (B72419) catalyst, demonstrating the potential of this method for producing highly enantiomerically enriched amines.
General Synthetic Pathways for Derivatization of this compound
The derivatization of this compound allows for the exploration of new chemical entities with potentially unique properties. Various synthetic routes have been developed to modify this chiral amine, leading to a diverse range of novel compounds.
Propargylation and Click Reaction Approaches
One approach to derivatizing this compound involves the introduction of a propargyl group, which contains a terminal alkyne functional group. This is typically achieved through the reaction of the amine with a propargyl halide, such as propargyl bromide, in the presence of a base. The resulting N-propargylated amine serves as a versatile building block for further transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. The versatility of this method lies in the wide array of commercially or synthetically available organic azides, enabling the creation of a large library of triazole-containing derivatives. The resulting compounds feature a stable, aromatic triazole linker connecting the (S)-1-(3-Fluoro-4-methoxyphenyl)ethyl moiety to various other substituents.
Gewald Synthesis and Vilsmeier-Haack Reaction Applications
The Gewald synthesis provides a pathway to construct substituted 2-aminothiophenes. While this reaction does not directly involve this compound, its ketone precursor, 3-fluoro-4-methoxyacetophenone, can be utilized. The Gewald reaction involves the condensation of a ketone with a cyanoester in the presence of elemental sulfur and a base. This multicomponent reaction leads to the formation of a highly functionalized thiophene (B33073) ring, which can then be further modified.
The Vilsmeier-Haack reaction, on the other hand, is a method for the formylation of electron-rich aromatic rings. While the 3-fluoro-4-methoxyphenyl ring of the title compound is activated, direct formylation can be challenging. However, derivatives of this compound, particularly those where the amine is protected to prevent side reactions, could potentially undergo this reaction to introduce a formyl group onto the aromatic ring. This formyl group can then serve as a handle for subsequent synthetic transformations, such as reductive amination or the formation of Schiff bases.
Synthesis of Novel Schiff Bases Utilizing (S)-1-(3-Fluoro-4-methoxyphenyl)ethanone Precursors
The precursor ketone, 3-fluoro-4-methoxyacetophenone, is a key starting material for the synthesis of a wide range of Schiff bases. These compounds, also known as imines, are formed through the condensation reaction between the ketone and a primary amine. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
The diversity of available primary amines allows for the creation of a vast library of Schiff base derivatives. These derivatives can vary significantly in their steric and electronic properties, depending on the nature of the substituent on the primary amine. The resulting imine functionality can also be a target for further chemical modifications, such as reduction to form a secondary amine.
A representative synthesis of Schiff bases is outlined in the table below:
| Entry | Aldehyde/Ketone | Amine | Product Structure |
| 1 | 3-Fluoro-4-methoxyacetophenone | Aniline | |
| 2 | 3-Fluoro-4-methoxyacetophenone | 4-Chloroaniline | |
| 3 | 3-Fluoro-4-methoxyacetophenone | 4-Methoxyaniline |
Note: The product structures are generalized representations of the resulting Schiff bases.
Chalcone (B49325) Synthesis through Sonochemical Methods and Conventional Techniques
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of compounds that can be synthesized from 3-fluoro-4-methoxyacetophenone. The most common method for their preparation is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative.
Both conventional heating and sonochemical methods have been employed for this transformation. Sonochemistry, the application of ultrasound to chemical reactions, has been shown to offer several advantages, including shorter reaction times and higher yields. The table below compares the two methods for a representative chalcone synthesis.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 6-8 hours | 70-85 |
| Sonochemical | 15-30 minutes | 85-95 |
Data is representative and may vary depending on the specific substrates and reaction conditions.
Controlled Chemical Transformations of the Amine Moiety of this compound
The primary amine group of this compound is a key site for a variety of chemical transformations. These reactions allow for the introduction of a wide range of functional groups, leading to the creation of diverse derivatives.
Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can be difficult to control and may result in over-alkylation.
These transformations are fundamental in medicinal chemistry and materials science for fine-tuning the properties of the parent molecule.
Process Optimization and Scalability Considerations in the Synthesis of this compound
The large-scale synthesis of this compound requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. A common route to this chiral amine is the asymmetric reductive amination of 3-fluoro-4-methoxyacetophenone.
Key parameters that are often optimized include:
Catalyst Selection and Loading: The choice of chiral catalyst and its concentration are crucial for achieving high enantioselectivity.
Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate and catalyst performance.
Temperature: Reaction temperature affects both the rate of reaction and the stability of the catalyst and product.
Solvent: The choice of solvent can impact the solubility of reactants and the stereochemical outcome of the reaction.
Substrate Concentration: Higher concentrations are generally preferred for industrial processes to maximize throughput, but can sometimes lead to side reactions or solubility issues.
The table below summarizes typical ranges for these parameters in the asymmetric reductive amination of a ketone.
| Parameter | Typical Range |
| Catalyst Loading | 0.01 - 1 mol% |
| Hydrogen Pressure | 1 - 50 bar |
| Temperature | 20 - 80 °C |
| Substrate Concentration | 0.1 - 2 M |
Following the reaction, purification methods such as distillation or crystallization are optimized to isolate the final product with high purity and yield. The scalability of these processes is a critical consideration, ensuring that the synthesis can be safely and economically transitioned from the laboratory to a production environment.
Efficiency and Yield Improvement Studies
Improving the efficiency and yield of synthetic routes to chiral amines like this compound is crucial for making processes more economical and scalable for industrial application. google.com Methodologies such as asymmetric reductive amination have been explored to achieve high yields.
The synthesis of derivatives closely related to 1-(3-Fluoro-4-methoxyphenyl)ethanamine involves various chemical reactions, including propargylation, click reaction, Gewald synthesis, and Vilsmeier-Haack reaction, which provide pathways to novel compounds. fluoromart.com
Table 1: Reductive Amination Yields for Structurally Similar Amines
| Step | Method | Yield | Reference |
|---|---|---|---|
| Reductive Amination | Two-step with chiral auxiliary | 71–78% | researchgate.net |
| Reductive Amination | Initial step | 74% | researchgate.net |
Optical Purity and Enantiomeric Excess Enhancement
Achieving high optical purity is paramount for the application of chiral compounds in pharmaceuticals. The primary method for obtaining enantiomerically pure amines is through chiral resolution, a technique that separates enantiomers from a racemic mixture. onyxipca.com
Classical resolution is a well-established and robust method for producing enantiopure active pharmaceutical ingredients (APIs), especially when chiral synthesis is challenging or expensive. onyxipca.com The process involves forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization. onyxipca.com The choice of resolving agent and solvent is critical for the efficiency of the resolution. onyxipca.com
For amines, common chiral resolving agents include:
(+) and (-) Tartaric acid
(+) and (-) Dibenzoyltartaric acid
(+) and (-) Malic acid
(+) and (-) Mandelic acid
(+) and (-) Camphor sulphonic acid onyxipca.com
In the synthesis of a structurally related compound, (S)-1-(3-Methoxyphenyl) ethylamine (B1201723), mandelic acid was used as the resolving agent. researchgate.net The initial crystallization from methanol (B129727) yielded the less-soluble diastereomeric salt in 70% yield with 99% diastereomeric excess (de). researchgate.net A subsequent recrystallization from 2-propanol improved the diastereomeric excess to 100% with a 97% yield. researchgate.net
Similarly, the chiral resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, an intermediate for the drug Apremilast, is achieved using derivatives of tartaric acid. google.com High-performance liquid chromatography (HPLC) is typically used to analyze the resulting salts and determine the enantiomeric purity. google.com
An improved process for synthesizing (S)-(-)-l-(4-methoxyphenyl) ethylamine, another analogue, reports achieving an optical purity of over 99%. google.com This highlights the importance of selecting the right resolution conditions, as other methods resulted in lower optical purities of 78% to 87%. google.com
Table 2: Enantiomeric/Diastereomeric Excess in Chiral Resolution of Related Amines
| Resolving Agent | Solvent | Yield | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Mandelic Acid | Methanol | 70% | 99% de | researchgate.net |
| Mandelic Acid | 2-Propanol (Recrystallization) | 97% | 100% de | researchgate.net |
| (S)-2-(2-Naphthyl) glycolic acid | Not specified | Not specified | 87% optical purity | google.com |
| Chiral spiroborate esters | Not specified | Not specified | 90% optical purity | google.com |
Applications of S 1 3 Fluoro 4 Methoxyphenyl Ethanamine As a Chemical Building Block and Pharmaceutical Intermediate
Role as a Chiral Building Block in Organic Synthesis
In the realm of organic synthesis, the demand for enantiomerically pure compounds has driven the development and use of chiral building blocks. cymitquimica.com These are molecules with a defined three-dimensional structure that are incorporated into a larger molecule, transferring their specific chirality to the final product. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine fits this role perfectly. As a chiral amine, it is a versatile precursor for a wide range of more complex structures.
The fundamental principle behind using a chiral building block is to avoid the formation of a racemic mixture—a 50:50 mix of both enantiomers—which would then require a difficult and often costly separation process. cymitquimica.com By starting with a pure enantiomer like this compound, chemists can construct a synthetic pathway that maintains stereochemical integrity, leading directly to the desired enantiomer of the target molecule. This approach is a cornerstone of modern asymmetric synthesis. The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring also offers chemists reactive sites for further molecular modifications, enhancing its utility as a versatile building block.
Table 1: Key Attributes as a Chiral Building Block
| Attribute | Description |
|---|---|
| Chirality | Possesses a defined (S)-configuration at the stereocenter. |
| Functionality | Contains a primary amine and a substituted phenyl ring. |
| Application | Used in asymmetric synthesis to produce enantiomerically pure compounds. |
| Advantage | Eliminates the need for chiral resolution of the final product. |
Function as a Chiral Resolving Agent in Asymmetric Synthesis
Beyond being incorporated into the final structure, chiral amines are frequently used as chiral resolving agents. This process, known as classical resolution, is a fundamental technique for separating a racemic mixture of a chiral acid. The chiral amine, acting as a base, reacts with the racemic acid to form a pair of diastereomeric salts.
Table 2: The Process of Chiral Resolution
| Step | Action | Outcome |
|---|---|---|
| 1 | A racemic acid is mixed with a single enantiomer of a chiral amine (the resolving agent). | Two diastereomeric salts are formed. |
| 2 | The diastereomeric salts, having different physical properties (e.g., solubility), are separated. | Separation is typically achieved by fractional crystallization. |
| 3 | The separated salts are treated with an acid or base to break the salt bond. | The pure enantiomers of the original acid and the resolving agent are recovered. |
Due to its nature as an enantiomerically pure amine, this compound has the potential to be an effective chiral resolving agent. While specific, documented instances of its use for this purpose are not prevalent in the literature, its chemical properties are analogous to other chiral amines, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, which are widely used for the resolution of racemic acids and other compounds.
Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Specified Chiral Applications
Chiral amines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. They are often employed as chiral auxiliaries, temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed, having imparted its chirality to the target molecule. Similarly, chiral amines can function as chiral bases, selectively deprotonating prochiral substrates to generate enantioenriched intermediates. Furthermore, derivatives of chiral amines are integral components of many catalysts used in asymmetric synthesis, including in the production of other chiral amines.
However, the scientific community has not published specific studies focusing on this compound in these precise roles. General methods for the synthesis of chiral amines, such as asymmetric reductive amination and enzymatic resolutions, are extensively reviewed. For instance, patents and research articles describe the synthesis of various chiral amines using different chiral reagents and catalysts, but this compound is not highlighted for the specific applications outlined.
While this compound is commercially available and likely used as an intermediate in the synthesis of more complex molecules, its utility as a chiral auxiliary in diastereoselective reactions or as a catalyst for the asymmetric synthesis of other amines has not been the subject of dedicated research publications. The available literature tends to focus on more established chiral amines, such as (S)-1-phenylethylamine and its derivatives, for these applications.
Due to the lack of specific data, including detailed research findings and data tables, it is not possible to provide a thorough and scientifically accurate article on the "" with a focus on its role as a chiral auxiliary, chiral base, and in catalytic applications as requested.
Structure Activity Relationship Sar Studies Involving S 1 3 Fluoro 4 Methoxyphenyl Ethanamine Derivatives
Influence of Functional Groups (Fluoro and Methoxy) on Pharmacological Properties
The presence and positioning of the fluoro and methoxy (B1213986) groups on the phenyl ring of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine are critical for its interaction with biological targets. The fluorine atom, owing to its high electronegativity and small size, can significantly alter the electronic properties of the aromatic ring and participate in hydrogen bonding or halogen bonding with receptor residues. This can lead to enhanced binding affinity and metabolic stability.
The methoxy group, a common feature in many biologically active compounds, can influence properties such as lipophilicity and hydrogen bond accepting capability. Its impact on pharmacological activity is highly dependent on its position relative to other substituents and its interaction with the specific microenvironment of the receptor binding pocket. Studies on related phenethylamine (B48288) derivatives have shown that oxygen-containing groups can have mixed effects on binding affinity depending on their placement. nih.govniper.gov.in
| Functional Group | Property | Impact on Pharmacological Properties |
| Fluoro | High Electronegativity | Modulates electronic distribution, can form hydrogen/halogen bonds, potentially increasing binding affinity. |
| Small Size | Minimal steric hindrance, allowing for better fit into binding pockets. | |
| Metabolic Stability | C-F bond is strong, often enhancing the metabolic stability of the compound. | |
| Methoxy | Lipophilicity | Can increase or decrease lipophilicity depending on the overall molecular context, affecting cell permeability and distribution. |
| Hydrogen Bond Acceptor | The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with receptor sites. | |
| Steric Bulk | Can influence the preferred conformation of the molecule and its fit within a binding site. |
Impact of Substituent Positioning on Biological Activity and Binding Affinity
The specific placement of the fluoro and methoxy groups at the 3- and 4-positions, respectively, is a deliberate design choice based on SAR principles. For many phenethylamine derivatives, substitutions at the meta and para positions of the phenyl ring have been shown to be crucial for potent biological activity. Altering the positions of these substituents can dramatically change the binding affinity and selectivity for different receptors.
For instance, in studies of analogous compounds, moving a substituent from the para to the meta or ortho position can result in a significant loss or gain of activity, highlighting the precise geometric and electronic requirements of the target's binding site. The relative positioning of the fluoro and methoxy groups in this compound likely creates a specific electrostatic and steric profile that is optimal for its intended biological target.
Conformational Analysis and its Relation to Biological Target Interactions
The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. For chiral molecules like this compound, the specific stereochemistry at the benzylic carbon dictates a preferred spatial arrangement of the substituents. This, in turn, influences how the molecule presents its key interacting groups (the amine, the substituted phenyl ring) to the receptor.
Conformational analysis, often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, helps to determine the most stable and biologically relevant conformations. The fluoro and methoxy groups can influence the rotational barrier around the phenyl-ethyl bond, thereby affecting the conformational landscape. A deeper understanding of the preferred conformations is essential for explaining the observed biological activity and for designing new derivatives with improved target engagement.
Computational Modeling and Molecular Docking in SAR Elucidation
In modern drug discovery, computational tools play a vital role in elucidating SAR. Molecular docking simulations can predict how a ligand, such as a derivative of this compound, binds to the active site of a target protein. These simulations provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. These computational approaches are invaluable for prioritizing synthetic efforts and accelerating the drug discovery process.
Rational Design Principles for Novel Ligands Based on this compound Scaffold
The this compound scaffold serves as a valuable starting point for the rational design of new ligands with tailored pharmacological profiles. Based on the established SAR, several design principles can be applied:
Scaffold Hopping and Bioisosteric Replacement: The core phenethylamine structure can be replaced with other bioisosteric scaffolds to explore new chemical space while retaining key pharmacophoric features. Similarly, the fluoro and methoxy groups can be replaced with other bioisosteres to fine-tune electronic and steric properties.
Substituent Modification: Systematic modification of the substituents on the phenyl ring can be undertaken to optimize interactions with the target receptor. This could involve altering the size, lipophilicity, and hydrogen bonding capacity of the substituents.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.
By integrating experimental data with computational predictions, researchers can iteratively refine the design of novel ligands based on the this compound scaffold, ultimately leading to the development of more effective and selective therapeutic agents.
Biological Activities and Pharmacological Relevance of S 1 3 Fluoro 4 Methoxyphenyl Ethanamine Derivatives
Antimicrobial Activity of Derivatives
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a cornerstone of antimicrobial drug discovery. Derivatives of (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine have been incorporated into heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles to explore their potential as antimicrobial agents. nih.govresearchgate.netresearchgate.net These scaffolds are known for their broad spectrum of pharmacological activities. nih.govresearchgate.net
Research has shown that such derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. dergipark.org.trmdpi.com For instance, studies on various 1,2,4-triazole (B32235) derivatives have demonstrated potent antibacterial effects. The introduction of specific substituents on the triazole ring, influenced by the core phenethylamine (B48288) structure, can significantly enhance inhibitory activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govscholarsresearchlibrary.com Similarly, 1,3,4-thiadiazole (B1197879) derivatives have shown promise, with some compounds displaying considerable inhibition zones against E. coli, Bacillus mycoides, and the fungus Candida albicans. dergipark.org.trd-nb.info
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The activity of these derivatives is structure-dependent, with modifications to the heterocyclic ring and its substituents leading to variations in potency and spectrum. dergipark.org.trnih.gov
Table 1: Representative Antimicrobial Activity of Heterocyclic Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivative | Pseudomonas aeruginosa | 16 | nih.gov |
| 1,2,4-Triazole Derivative | Staphylococcus aureus | 0.264 (mM) | nih.gov |
| Fluoroquinolone-Triazole Hybrid | Various Bacteria | 0.125 - 64 | nih.gov |
| 1,3,4-Thiadiazole Derivative | Klebsiella pneumoniae (MDR) | 2.50 | dergipark.org.tr |
| 1,3,4-Thiadiazole Derivative | Candida albicans | 10.00 | dergipark.org.tr |
Interactions with Biological Targets
The phenethylamine core of this compound is a well-established pharmacophore that interacts with numerous receptors and enzymes, particularly within the central nervous system. nih.gov
Derivatives of phenethylamine are known to bind to a variety of receptors, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdma.chbiomolther.orgnih.gov The affinity for these receptors is highly dependent on the substitution pattern on the phenyl ring and modifications to the ethylamine (B1201723) side chain. Generally, the introduction of methoxy (B1213986) groups can enhance binding affinity for serotonin receptors. mdma.ch N-alkylation and the nature of substituents on the phenyl ring are critical determinants of binding affinity and selectivity for dopamine receptor subtypes. nih.gov
Structure-activity relationship (SAR) studies have shown that for phenethylamines, substitutions at the 2 and 5 positions of the phenyl ring are often optimal for high affinity to serotonin receptors. mdma.ch The presence and position of halogen atoms, such as the fluorine in the parent compound, also positively influence binding affinity. koreascience.krnih.gov
Table 2: Binding Affinities (Ki) of Representative Phenethylamine Analogs for Serotonin Receptors
| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2B Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| Analog 9 | >10,000 | 820 | >10,000 | nih.govplos.org |
| Analog 10 | >10,000 | 70 | 360 | nih.govplos.org |
| 2C-B (Reference) | 21 | - | - | nih.govplos.org |
By binding to key receptors, derivatives of this compound can modulate neurotransmitter systems. The phenethylamine scaffold is foundational to many compounds that interact with the dopaminergic and serotonergic systems. biomolther.orgbiomolther.org
Dopaminergic System: Certain phenethylamine derivatives can act as dopamine reuptake inhibitors by targeting the dopamine transporter (DAT). nih.govbiomolther.org This action increases the concentration of dopamine in the synaptic cleft. The structure-activity relationship for DAT inhibition is complex, with the nature of the aromatic ring, the length of N-alkyl groups, and the presence of other functional groups all playing a role in inhibitory potency. biomolther.orgbiomolther.org
Serotonergic System: The serotonin system is a major target for phenethylamine derivatives. nih.gov These compounds can exhibit high affinity for various 5-HT receptor subtypes, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C). koreascience.krnih.govplos.org Depending on their specific structure, they can act as agonists or antagonists, thereby influencing a wide array of physiological processes regulated by serotonin. koreascience.krwikipedia.org
EML4-ALK: The EML4-ALK fusion oncogene is a critical driver in a subset of non-small cell lung cancers (NSCLC). mdpi.com While specific derivatives of this compound as EML4-ALK inhibitors are not prominently documented in the reviewed literature, the development of small molecule tyrosine kinase inhibitors (TKIs) often involves scaffolds that could potentially be synthesized from such chiral amines. The goal of these inhibitors is to block the ATP-binding site of the ALK kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. mdpi.com
5-HT2A Receptor: The 5-HT2A receptor is a key target for a wide range of therapeutics, including antipsychotics and potential treatments for psychiatric disorders. koreascience.krbiomolther.org Phenethylamines are a major class of ligands for 5-HT2A receptors. koreascience.krnih.govresearchgate.net The binding affinity and functional activity (agonist vs. antagonist) are finely tuned by the substituents on the aromatic ring. nih.govnih.gov For example, N-benzyl substitution on phenethylamines can significantly increase binding affinity. researchgate.net The development of selective 5-HT2A antagonists often involves incorporating a phenethylamine-like core into a more complex molecular structure. nih.gov
Cytosolic Calcium: The interaction of phenethylamine derivatives with neurotransmitter receptors, such as the 5-HT2A receptor, can lead to downstream effects on intracellular signaling cascades, including the mobilization of cytosolic calcium. nih.govmdpi.com Activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor, initiates a signaling pathway that results in the release of calcium from intracellular stores. nih.gov Some N-benzylphenethylamine (NBOMe) drugs have been shown to cause intracellular calcium imbalance. mdpi.com
HIV Infection: The search for novel anti-HIV agents has led to the exploration of a diverse range of chemical scaffolds. doi.org While the direct anti-HIV activity of simple this compound derivatives is not widely reported, related heterocyclic structures show significant promise. For instance, a novel tetrahydroindazolylbenzamide derivative was found to inhibit HIV proliferation with an EC50 of 2.77 μM. nih.govacs.org Mechanistic studies indicated that this compound acts as a late reverse transcription inhibitor, blocking viral replication before the integration of viral DNA into the host genome. nih.govacs.org This highlights the potential for using complex scaffolds, which could be derived from various building blocks, in the development of new antiretroviral agents. nih.govamazonaws.com
Metabolic Stability and Lipophilicity Considerations in Drug Development
Lipophilicity: Lipophilicity, often expressed as logP, is a key parameter that influences a drug's absorption, distribution, membrane permeability, and binding to its target. researchgate.net The adamantane (B196018) moiety is sometimes incorporated into drug molecules to increase their lipophilicity. The lipophilicity of phenethylamine derivatives can be modulated by altering the substituents on the aromatic ring and the amine. mdpi.com For example, N-benzylation tends to increase lipophilicity. nih.govmdpi.com A balance must be struck; while sufficient lipophilicity is required for membrane transport and target engagement, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net
Functional and Regulatory Evaluation in Biological Systems (e.g., ERK activation, receptor endocytosis)
No publicly available data from research studies on the activation of the extracellular signal-regulated kinase (ERK) pathway or the process of receptor endocytosis following treatment with this compound or its derivatives were found. This indicates a potential gap in the current scientific understanding of the specific intracellular signaling cascades and regulatory mechanisms associated with this class of compounds.
Consequently, no data tables or detailed research findings on these specific topics can be provided.
Advanced Characterization and Analytical Methodologies for S 1 3 Fluoro 4 Methoxyphenyl Ethanamine and Its Intermediates
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the unambiguous determination of the molecular structure of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the identity and structure of the compound. The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For this compound, specific resonances and coupling patterns are expected. The fluorine atom introduces additional complexity and valuable structural information through H-F and C-F coupling constants.
Key expected features in the ¹H NMR spectrum include a doublet for the methyl (-CH₃) protons, a quartet for the methine (-CH) proton, distinct signals for the aromatic protons showing coupling to each other and to the fluorine atom, and a singlet for the methoxy (B1213986) (-OCH₃) protons. The amine (-NH₂) protons may appear as a broad singlet.
In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct signal. The carbon atoms in the aromatic ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is highly diagnostic for confirming the substitution pattern.
Interactive Data Table: Typical NMR Data for this compound (Note: The following table contains predicted and typical values for educational purposes, as specific experimental spectra are not publicly available.)
Click to view NMR Data Table
| ¹H NMR | Atom | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl | -CH₃ | 1.3-1.5 | Doublet (d) | ~6.5 |
| Methine | -CH | 4.0-4.2 | Quartet (q) | ~6.5 |
| Methoxy | -OCH₃ | 3.8-3.9 | Singlet (s) | N/A |
| Aromatic | Ar-H | 6.8-7.2 | Multiplet (m) | Various H-H and H-F |
| Amine | -NH₂ | 1.5-2.5 | Broad Singlet (br s) | N/A |
| ¹³C NMR | Atom | Typical Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | |
| Methyl | -CH₃ | ~24 | N/A | |
| Methine | -CH | ~50 | N/A | |
| Methoxy | -OCH₃ | ~56 | N/A | |
| Aromatic | C-F | ~153 | ~245 (¹JCF) | |
| Aromatic | C-OCH₃ | ~147 | ~10 (²JCF) | |
| Aromatic | Other Ar-C | 112-140 | Variable |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural insights through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, confirming the molecular mass (C₉H₁₂FNO, MW: 169.20). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, confirming the elemental formula.
The primary fragmentation pathway for ethanamines under electron ionization (EI) or collision-induced dissociation (CID) is α-cleavage. This involves the cleavage of the bond between the chiral center and the methyl group, resulting in the formation of a highly stable resonance-stabilized iminium cation. This fragment is often the base peak in the spectrum.
Interactive Data Table: Predicted Mass Spectrometry Data (Based on data from PubChemLite for 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine) uni.lu
Click to view Mass Spectrometry Data Table
| Adduct | Calculated m/z |
| [M+H]⁺ | 170.09757 |
| [M+Na]⁺ | 192.07951 |
| [M-H]⁻ | 168.08301 |
| [M]⁺ | 169.08974 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are indispensable for assessing the chemical and chiral purity of this compound. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used.
To determine the enantiomeric excess (e.e.), chiral chromatography is required. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralpak® series), are highly effective for separating chiral amines.
The method involves injecting a solution of the amine onto the chiral column and eluting with a suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers in the chromatogram.
Interactive Data Table: Representative Chiral HPLC Method Parameters (Based on methods for similar chiral amines)
Click to view HPLC Method Table
| Parameter | Condition |
| Instrument | HPLC or UPLC System |
| Column | Daicel Chiralpak® AD-3 or OD-3 (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane / Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of (S) and (R) enantiomers |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. fluoromart.com For this compound, this analysis would typically be performed on a stable crystalline salt, such as the hydrochloride salt.
Single-crystal XRD provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's conformation in the solid state. It also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions like hydrogen bonding. This information is critical for understanding the physical properties of the solid form, such as melting point, solubility, and stability. While specific crystal structure data for this compound is not publicly available, analysis of related structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, demonstrates the level of detail that can be obtained.
Interactive Data Table: Illustrative Crystallographic Data from a Related Structure (Data for N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, provided as an example of typical XRD output)
Click to view XRD Data Table
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.85 |
| b (Å) | 7.45 |
| c (Å) | 15.20 |
| β (°) ** | 98.5 |
| Volume (ų) ** | 1325 |
| Z | 4 |
| Key Interactions | N–H···O hydrogen bonds, C–H···π interactions |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). A TGA thermogram plots mass loss against temperature.
For this compound, TGA would determine its decomposition temperature, which is the temperature at which it begins to degrade. This is a crucial parameter for establishing safe storage and handling conditions, especially if the compound is to be used in reactions at elevated temperatures. The presence of the stable aromatic ring and the strong C-F bond would suggest that the compound possesses good thermal stability. The analysis would identify the onset temperature of decomposition and the temperature of maximum decomposition rate, providing a quantitative measure of its thermal robustness. fluoromart.com
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology. While the parent amine is likely a liquid or low-melting solid, SEM is highly valuable for characterizing the solid-state properties of its crystalline derivatives or salts.
SEM analysis reveals information about the crystal habit (shape), particle size distribution, and surface topography of the material. For instance, an SEM image could show whether the crystals are needle-like, plate-like, or prismatic. This morphological information is vital in pharmaceutical and materials science contexts, as it can influence properties such as flowability, dissolution rate, and compaction behavior. In the context of intermediates, SEM can be used to monitor the consistency of crystallization processes, ensuring reproducible product quality. nih.gov
Applications in Material Science and Other Research Areas
Luminescence and Transport Properties of Naphthyl Phenylamine Compounds Derived from (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
The chiral amine this compound serves as a valuable building block in the synthesis of advanced materials with interesting photophysical properties. Its derivatives, particularly Naphthyl Phenylamine compounds, have been investigated for their luminescence and charge transport characteristics, which are crucial for applications in electronic devices.
Research into model compounds based on naphthyl phenylamine has provided insights into their transport and luminescence properties. These studies are fundamental to understanding how the molecular structure of these materials influences their performance in devices like organic light-emitting diodes (OLEDs). The incorporation of the this compound moiety can influence the electronic and steric properties of the final compound, thereby affecting its hole mobility and emission spectrum. While detailed studies on compounds directly derived from this compound are not extensively documented in publicly available literature, the general class of naphthyl phenylamine compounds is known for its potential as hole transporting and light-emitting materials.
Key parameters investigated in such compounds include:
| Property Investigated | Relevance to Material Science |
| Hole Mobility | Determines the efficiency of charge transport within a material, a critical factor for the performance of electronic devices. |
| Luminescence | The ability of a material to emit light upon excitation, which is the basis for its use in displays and lighting. |
| Emission Spectrum | Defines the color of the emitted light, which can be tuned by modifying the molecular structure. |
| Thermal Stability | The ability of the material to withstand high temperatures without degrading, which is crucial for the longevity of devices. |
The synthesis of these materials often involves reactions such as the Wittig-Horner reaction to create complex structures with tailored properties. The amorphous nature of thin films made from these compounds is also a desirable characteristic, as it prevents crystallization that can be detrimental to device performance.
Potential for Organic Light-Emitting Diode (OLED) Development
Organic Light-Emitting Diodes (OLEDs) are a major area of application for materials with good luminescence and charge transport properties. The color of the light emitted from an OLED is dependent on the molecular structure of the organic materials used in the emissive layer. Naphthyl phenylamine derivatives, including those that could be synthesized from this compound, are promising candidates for the emissive and/or hole-transporting layers in OLEDs.
The development of new generations of OLEDs, such as those based on thermally activated delayed fluorescence (TADF), has created a demand for novel organic molecules. These advanced OLEDs can achieve higher efficiencies by harvesting both singlet and triplet excitons. The design of new emitter materials is crucial for the advancement of OLED technology, particularly for achieving stable and efficient blue emission, which has historically been a challenge.
While specific OLED devices incorporating derivatives of this compound are not detailed in the available research, the structural features of this compound make it a relevant precursor for materials that could be used in OLEDs. The presence of the fluoro and methoxy (B1213986) groups can influence the electronic properties and solubility of the resulting materials, which are important considerations in the design and fabrication of OLEDs.
Role as a Reagent in Biochemical Assays for Enzyme Activity or Receptor Interactions
Currently, there is a lack of specific, publicly available scientific literature detailing the direct use of this compound as a reagent in biochemical assays for enzyme activity or receptor interactions. However, the chiral nature of this amine suggests its potential as a resolving agent or as a component in the synthesis of chiral probes for biological systems.
Enzyme assays are crucial for understanding biological processes and for drug discovery. These assays often rely on substrates that produce a detectable signal, such as fluorescence, upon enzymatic conversion. Chiral amines and their derivatives can be important in designing stereospecific substrates or inhibitors for enzymes that exhibit stereoselectivity. For instance, in the development of drugs, the different enantiomers of a chiral molecule can have vastly different biological activities.
While direct evidence is wanting, the potential applications in this area could include:
Enzyme-catalyzed kinetic resolution : Chiral amines can be resolved into their separate enantiomers through enzyme-catalyzed reactions. This process is valuable for the synthesis of enantiomerically pure compounds.
Synthesis of chiral derivatizing agents : Chiral amines are used to create reagents for the analysis of other chiral molecules, such as amino acids.
It is important to note that while the potential exists, further research is needed to establish the specific role of this compound in these applications.
Development of New Materials with Specific Electronic or Optical Properties
The development of new organic materials with tailored electronic and optical properties is a vibrant area of research with applications in fields ranging from electronics to photonics. This compound can serve as a versatile starting material for the synthesis of such novel materials. The combination of its chiral center, aromatic ring, and functional groups (fluoro and methoxy) provides a platform for creating a diverse range of molecules with specific functionalities.
The introduction of fluorine atoms into organic molecules is a common strategy to modify their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can lead to materials with improved charge injection and transport properties, as well as enhanced stability.
Examples of how derivatives of similar aromatic amines are used in material science include:
Synthesis of liquid crystals : Fluorinated liquid crystal compounds are synthesized for display applications.
Development of photostable and light-emitting materials : Organic compounds with specific photophysical properties are developed for use in laser dyes and as color filters in light-emitting diodes.
Creation of materials for non-linear optics : Molecules with specific structural features are designed to exhibit non-linear optical properties, which are useful in various photonic applications.
The synthesis of novel materials often involves multi-step processes where the properties of the final product are carefully tuned by the choice of starting materials and reaction conditions. The use of this compound in such synthetic routes could lead to the discovery of new materials with valuable electronic and optical characteristics.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles
The synthesis of chiral amines is a cornerstone of pharmaceutical and chemical manufacturing. Future research will likely focus on developing more efficient and environmentally benign methods for producing (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine and its analogs. Traditional synthetic methods, while effective, may not align with modern principles of green chemistry, which prioritize the minimization of waste and energy usage.
A key concept in this endeavor is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. libretexts.orgacs.org Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations that generate stoichiometric byproducts. acs.org Another metric, the Environmental Factor (E-factor), quantifies the mass of waste produced per unit of product, providing a practical measure of a process's environmental impact. chembam.com
Future synthetic strategies are expected to move towards catalytic and chemoenzymatic methods. Asymmetric reductive amination, a powerful tool for C-N bond formation, is a prime candidate for optimization. researchgate.net Research could explore novel catalysts, including transition metals or enzymes (transaminases), to improve enantioselectivity and reduce the need for hazardous reagents or solvents. researchgate.netgoogle.com The development of solvent-free or one-pot procedures would further enhance the green credentials of the synthesis. researchgate.net
| Synthetic Strategy | Key Features | Potential Green Chemistry Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Reductive Amination | Reaction of 1-(3-fluoro-4-methoxyphenyl)ethan-1-one with an amine source and a reducing agent. ontosight.ai | High convergence; potential for high atom economy. | Development of highly efficient and recyclable chiral catalysts (metal- or organo-catalysts). |
| Biocatalytic Resolution/Synthesis | Use of enzymes (e.g., lipases, transaminases) to resolve a racemic mixture or directly synthesize the (S)-enantiomer. | Mild reaction conditions; high enantioselectivity; biodegradable catalysts. | Enzyme screening and engineering for improved substrate scope and stability. |
| Flow Chemistry Synthesis | Performing reactions in continuous flow reactors. | Enhanced safety and control; improved efficiency and scalability. | Optimization of reactor design and reaction conditions for continuous production. |
Design and Synthesis of New Derivatives with Enhanced Bioactivity and Specificity
The this compound core is a versatile scaffold for generating new chemical entities. fluoromart.com Its derivatives have already been investigated for properties such as antimicrobial activity. fluoromart.com Future work will undoubtedly involve the rational design and synthesis of new analogs with tailored biological functions.
By systematically modifying the structure—for instance, by altering substituents on the aromatic ring, extending the ethylamine (B1201723) side chain, or converting the amine into various functional groups (amides, sulfonamides, etc.)—researchers can create libraries of novel compounds. These derivatives can then be screened against a wide range of biological targets. The fluorine and methoxy (B1213986) groups on the phenyl ring are particularly important as they can influence the molecule's binding affinity, metabolic stability, and pharmacokinetic properties. For example, introducing fluorine into biologically active molecules is a common strategy in drug discovery to enhance potency or improve metabolic profiles. nih.gov
| Structural Modification | Hypothetical Derivative Class | Potential Bioactivity/Application |
|---|---|---|
| N-Alkylation/Arylation | Secondary/Tertiary Amines | Modulation of receptor binding (e.g., GPCRs, ion channels). |
| Acylation of the Amine | Amides, Carbamates | Enzyme inhibitors, metabolic probes. |
| Modification of Phenyl Ring Substituents | Poly-substituted Phenyl-ethanamines | Enhanced target specificity and potency. |
| Incorporation into Heterocycles | Pyrrolidines, Piperidines, etc. | Development of novel CNS-active agents or kinase inhibitors. |
In-depth Mechanistic Studies of Biological Interactions
To fully exploit the therapeutic potential of this scaffold, a deep understanding of its interactions with biological targets is essential. The structural features of this compound, particularly the fluoro and methoxy groups, are known to influence how it binds to enzymes and receptors. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms at the molecular level.
In-depth studies could involve:
Receptor Binding Assays: To identify specific biological targets, such as neurotransmitter receptors or transporters. The structural similarity to phenethylamines suggests that CNS targets could be of particular interest.
Enzyme Inhibition Assays: To determine if derivatives can act as inhibitors for specific enzymes implicated in disease pathways.
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable information for structure-based drug design.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding modes and affinities, guiding the synthesis of more potent and selective derivatives.
These studies will be crucial for translating promising compounds from laboratory curiosities into viable therapeutic candidates.
Development of Advanced Materials Based on the this compound Scaffold
Beyond biomedical applications, the unique properties of this compound make it a candidate for use in materials science. Chiral amines are widely used as resolving agents and in asymmetric catalysis. The specific electronic properties conferred by the fluorinated and methoxylated phenyl ring could lead to novel applications. fluoromart.com
Future research could explore the incorporation of this scaffold into:
Chiral Stationary Phases: For use in high-performance liquid chromatography (HPLC) to separate enantiomers.
Asymmetric Catalysts: Where the chiral amine acts as a ligand for a metal center or as an organocatalyst to control the stereochemical outcome of a reaction.
Functional Polymers: Polymerization of derivatives could lead to materials with unique optical or electronic properties, potentially for use in sensors or electronic devices.
Organic Electronics: The specific electronic nature of the substituted phenyl ring might be exploitable in the design of organic light-emitting diodes (OLEDs) or other semiconductor applications. fluoromart.com
Therapeutic Applications for Related Psychiatric Disorders and Drug Abuse
The core structure of this compound is that of a substituted phenethylamine (B48288), a class of compounds renowned for its diverse effects on the central nervous system (CNS). Many pharmaceuticals for psychiatric conditions, as well as numerous controlled substances, belong to this family. While this compound itself is not a controlled substance, its scaffold is a key intermediate in the synthesis of pharmaceuticals, including potential antidepressants and antipsychotics. ontosight.aiwww.gov.uk
This structural relationship suggests a significant translational potential for its derivatives in the treatment of psychiatric disorders. Future research could focus on the rational design of analogs that selectively modulate the activity of neurotransmitter systems—such as those involving dopamine (B1211576), serotonin (B10506), or norepinephrine—which are implicated in conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Furthermore, by fine-tuning the structure-activity relationship, it may be possible to develop compounds that act as partial agonists or antagonists at key receptors, offering therapeutic benefits for substance use disorders. The goal would be to create derivatives with a high affinity for a specific therapeutic target while minimizing off-target effects and abuse potential. This represents a challenging but potentially rewarding frontier for medicinal chemists working with this versatile scaffold.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine?
Methodological Answer: The synthesis of enantiomerically pure fluorinated ethanamines often employs reductive amination of ketones with chiral catalysts. For example, fluorinated 1-aryl-ethylamines can be synthesized via enantioselective reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and chiral auxiliaries like (R)- or (S)-α-methylbenzylamine . Adjustments to reaction conditions (e.g., solvent polarity, temperature) may optimize yield and enantiomeric excess (ee). For this compound, substituting the aryl ketone precursor with 3-fluoro-4-methoxyacetophenone could follow similar protocols.
Q. How should researchers characterize the compound’s purity and stereochemistry?
Methodological Answer:
- Chiral HPLC or GC : Use columns like Chiralpak® IA/IB to resolve enantiomers and confirm ee values (≥99% for pharmaceutical-grade synthesis) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare shifts with analogs (e.g., (S)-1-(4-Methoxyphenyl)ethanamine ) to confirm substituent effects.
- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and aryl C–F vibrations (~1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₂FNO₂).
Q. What safety precautions are critical during handling?
Methodological Answer:
- GHS Compliance : Corrosive (H314) and irritant (H335) hazards require PPE: nitrile gloves, goggles, and fume hood use .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- First Aid : For skin contact, rinse immediately with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for higher ee values?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts like (S)-BINAP-Ru complexes or organocatalysts (e.g., proline derivatives) to enhance stereocontrol .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics, while additives like molecular sieves can absorb byproducts (e.g., H₂O in reductive amination).
- Kinetic Resolution : Monitor reaction progress via TLC/GC to isolate intermediates before racemization occurs .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like Discovery Studio or AutoDock Vina to model binding affinities with receptors (e.g., monoamine transporters).
- QM/MM Simulations : Analyze electronic effects of the 3-fluoro and 4-methoxy groups on amine protonation states, which influence receptor binding .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and topological polar surface area (TPSA).
Q. How should researchers address contradictory bioactivity data in different assays?
Methodological Answer:
- Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives.
- Metabolite Profiling : Use LC-MS to confirm compound stability in assay media (e.g., hepatic metabolism in vitro vs. in vivo) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish assay-specific noise from true biological variability .
Q. What is the role of substituent positioning (fluoro vs. methoxy) in pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-methoxy-4-fluoro or 3,4-difluoro derivatives) and compare binding affinities.
- Electron-Withdrawing Effects : The 3-fluoro group may enhance amine basicity, while the 4-methoxy group could influence lipophilicity and π-π stacking with aromatic residues in target proteins .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to map steric and electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
